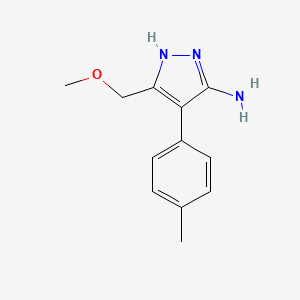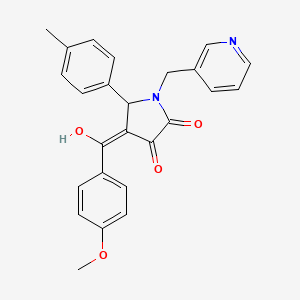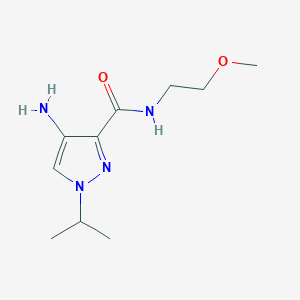
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine, commonly known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a pyrazole derivative that has been synthesized and studied for its biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine, which is then reacted with formaldehyde and methanol to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.
Starting Materials
4-methylacetophenone, hydrazine hydrate, formaldehyde, methanol
Reaction
Step 1: 4-methylacetophenone is reacted with hydrazine hydrate in the presence of a catalyst to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine., Step 2: 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine is reacted with formaldehyde and methanol in the presence of a catalyst to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
MMMP has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. MMMP has also been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of MMMP is not fully understood, but it is believed to act through inhibition of the COX-2 enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 can lead to a reduction in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
MMMP has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of prostaglandins and other inflammatory mediators. MMMP has been found to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMMP in lab experiments is its potential as a selective COX-2 inhibitor. This could allow for the study of the role of COX-2 in various biological processes. However, one limitation of using MMMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MMMP. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new derivatives of MMMP with improved solubility and potency. Additionally, MMMP could be studied for its potential use in cancer therapy, as COX-2 has been implicated in the development and progression of certain cancers.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAJARIERXCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2852466.png)
![(2S)-N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2852469.png)
![N-cyclohexyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852470.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2852471.png)



![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852480.png)

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)
